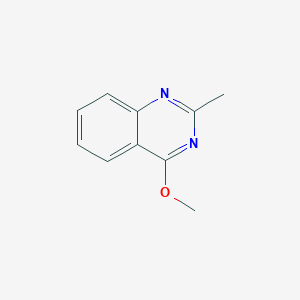

4-Methoxy-2-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methoxy-2-methylquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3 |

InChI Key |

YXQXYXXISMKTOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 2 Methylquinazoline and Its Derivatives

Established Synthetic Pathways to the 4-Methoxy-2-methylquinazoline Core

The fundamental structure of this compound is typically constructed through classical organic reactions that form the quinazoline (B50416) ring system. These methods often involve the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives or the condensation of two or more acyclic precursors.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of quinazoline derivatives. A common strategy involves the use of anthranilic acid or its derivatives as starting materials. For instance, the reaction of N-acetylanthranilic acid with a suitable nitrogen source can lead to the formation of the quinazolinone intermediate, which can then be further modified to yield this compound. One documented approach involves the reflux of anthranilic acid with acetic anhydride and sodium acetate to produce N-acetylanthranilic acid. This intermediate is then cyclized with a primary aromatic amine, such as p-aminobenzoic acid, in the presence of a dehydrating agent like phosphorus pentoxide in glacial acetic acid, to form a 3-substituted-2-methylquinazolin-4-one researchgate.net. Subsequent O-methylation would yield the target this compound.

Another versatile method is the cascade reductive cyclization. This approach can involve the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization step, often facilitated by an iron-hydrochloric acid system, to efficiently produce N4-substituted 2,4-diaminoquinazolines. Although not a direct route to this compound, this highlights the utility of cyclization cascades in building the quinazoline core reddit.com.

Condensation Reactions

Condensation reactions provide an alternative and often convergent route to the quinazoline scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A relevant example, though for a related compound, is the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone and formamide. This reaction can be optimized using a Lewis acid catalyst like BF3-Et2O to achieve high yields . By analogy, a similar condensation of a suitably substituted 2-aminoacetophenone derivative containing a methoxy (B1213986) group at the appropriate position could be envisioned for the synthesis of this compound.

The Niementowski quinazoline synthesis is a classical condensation reaction that involves heating anthranilic acid with an amide to form a 3H-quinazolin-4-one ijirset.com. For the synthesis of 2-methylquinazolin-4-one, anthranilic acid can be heated with acetamide ppublishing.org. Subsequent O-methylation of the resulting quinazolinone would then provide the desired this compound.

Targeted Synthesis via Directed Lithiation

Directed lithiation has emerged as a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. This strategy relies on the use of a directing metalation group (DMG) to guide an organolithium base to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with various electrophiles.

Lithiation of the 2-Methyl Group in this compound

It is important to note that the reaction of 2-methylquinazoline with phenyllithium has been shown to result in nucleophilic addition at the 3,4-position rather than deprotonation of the 2-methyl group, leading to the formation of 2-methyl-4-phenyl-3,4-dihydroquinazoline after hydrolysis nih.gov. This highlights the importance of the choice of organolithium reagent and reaction conditions to favor lateral lithiation over nucleophilic addition.

Subsequent Reactions with Electrophiles for Modified 2-Substituted 4-Methoxyquinazolines

Once the 2-lithiomethyl-4-methoxyquinazoline intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups at the 2-position. This allows for the synthesis of a diverse range of 2-substituted 4-methoxyquinazolines. Based on analogous reactions with other lithiated 2-methylquinazolinones, suitable electrophiles could include rsc.org:

Aldehydes and Ketones: Reaction with electrophiles such as benzophenone, cyclohexanone, and acetophenone would lead to the corresponding 2-(hydroxyalkyl)-4-methoxyquinazolines.

Alkyl Halides: Quenching the lithiated intermediate with alkyl halides like methyl iodide would result in the elongation of the side chain, yielding, for example, 2-ethyl-4-methoxyquinazoline.

Isocyanates: Trapping the anion with phenyl isocyanate would produce the corresponding amide derivative.

Deuterium Oxide (D₂O): Quenching with D₂O would result in the formation of 4-methoxy-2-(deuteriomethyl)quinazoline, which can be useful for mechanistic studies.

The following table illustrates the potential products from the reaction of the hypothetical 2-lithiomethyl-4-methoxyquinazoline with various electrophiles, based on the reactivity of similar compounds.

| Electrophile | Reagent Example | Potential Product Structure |

| Ketone | Benzophenone | 2-(1,1-diphenyl-1-hydroxymethyl)-4-methoxyquinazoline |

| Alkyl Halide | Methyl Iodide | 2-Ethyl-4-methoxyquinazoline |

| Isocyanate | Phenyl isocyanate | N-phenyl-2-(4-methoxyquinazolin-2-yl)acetamide |

| Heavy Water | Deuterium Oxide | 4-Methoxy-2-(deuteriomethyl)quinazoline |

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances. Several advanced and environmentally conscious approaches have been applied to the synthesis of quinazolines and related heterocycles.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The synthesis of quinazolinone derivatives has been achieved in shorter reaction times and with higher yields under microwave irradiation compared to conventional heating methods nih.govsci-hub.cat. For example, the reaction of anthranilic acid and primary aromatic amines with the Vilsmeier reagent (DMF/POCl₃) under microwave irradiation provides good yields of quinazolinone derivatives in minutes . This approach could potentially be adapted for the synthesis of this compound, offering a more energy-efficient route.

Ultrasound-assisted synthesis is another green chemistry tool that utilizes acoustic cavitation to enhance reaction rates and yields. The synthesis of quinazolinethione derivatives has been successfully carried out under ultrasonic irradiation, resulting in high yields in a short time tandfonline.com. This technique has also been employed for the synthesis of 4-tosyl quinazoline derivatives, where ultrasound was found to reduce reaction times and increase product efficiency nih.gov. The application of ultrasound could offer a milder and more efficient alternative for the synthesis of this compound.

These advanced methods, by reducing reaction times and often allowing for the use of less hazardous solvents or even solvent-free conditions, align with the goals of sustainable chemistry and offer promising avenues for the future synthesis of this compound and its derivatives.

Metal-Catalyzed Reactions (e.g., Copper-catalyzed)

Transition-metal-catalyzed reactions are pivotal in the synthesis of quinazolines, offering efficient and selective routes to these heterocyclic systems. Copper catalysis, in particular, has been extensively utilized due to the low cost and versatile reactivity of copper catalysts.

One prominent copper-catalyzed approach involves the cascade cyclization/hydrodehalogenation reaction. This method provides a unified and modular route to quinazolines from readily available starting materials rsc.org. For the synthesis of a 2,4-disubstituted quinazoline like this compound, a potential pathway could involve the reaction of a suitably substituted 2-halobenzonitrile with a nitrogen source in the presence of a copper catalyst. An efficient copper-catalyzed synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives has been reported, which utilizes the reaction of substituted 2-bromo-benzonitriles with amidines or guanidine (B92328) organic-chemistry.org. In this process, CuI is used as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and K2CO3 as the base in DMF solvent at 80°C organic-chemistry.org. This methodology could be adapted for the synthesis of this compound by choosing appropriate starting materials.

Another copper-catalyzed strategy involves the cyclization of 2-alkynylanilines to produce substituted quinolines, a reaction that showcases copper's ability to facilitate C-N bond formation nih.gov. While this example leads to quinolines, the underlying principles of copper-catalyzed intramolecular cyclization are relevant to quinazoline synthesis.

The following table summarizes representative conditions for copper-catalyzed quinazoline synthesis.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Starting Materials | Product Type |

| CuI | DMEDA | K2CO3 | DMF | 80 | 2-bromobenzonitriles, amidines | 4-Aminoquinazolines |

| Cu(I) | - | - | - | - | Aryl aldehydes, acetamide | Quinazolines |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The synthesis of quinazolines and their derivatives has significantly benefited from this technology.

Microwave irradiation can be effectively employed in the synthesis of 2,4-disubstituted quinazolines. A convenient approach involves the acylation of ortho-aminoacylbenzene derivatives, followed by a rapid microwave-assisted cyclization of the resulting acylamides in the presence of ammonium formate organic-chemistry.org. This method is compatible with a variety of functional groups and allows for the efficient preparation of diverse quinazoline structures organic-chemistry.org.

Another example of microwave-assisted synthesis is the preparation of 3-aryl-2-alkyl-quinazolin-4-one derivatives. In this method, the reaction of benzoxazinone with various amines is accelerated under microwave irradiation, leading to good yields of the desired products in a shorter reaction time compared to conventional heating scholarsresearchlibrary.com. The use of microwave radiation in these syntheses highlights the advantages of green chemistry by reducing reaction times and energy consumption ingentaconnect.com.

The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. Microwave irradiation has been successfully applied to this reaction, significantly reducing the reaction time and improving the yield of 3H-quinazolin-4-ones frontiersin.org.

The table below provides an overview of microwave-assisted synthesis of quinazoline derivatives.

| Starting Materials | Reagents | Conditions | Reaction Time | Yield |

| Acylamides | Ammonium formate | Microwave irradiation | Rapid | Good |

| Benzoxazinone, amines | - | Microwave irradiation | Shorter than conventional | Good |

| Anthranilic acid, amides | - | Microwave irradiation | Reduced | Improved |

Non-Metal-Catalyzed Systems (e.g., Iodine-promoted, Phosphoric Acid-catalyzed)

While metal catalysts are highly effective, the development of non-metal-catalyzed systems is of great interest from both an economic and environmental perspective. Iodine and phosphoric acid are two examples of non-metallic promoters or catalysts that have been successfully used in quinazoline synthesis.

Iodine-promoted Synthesis:

Molecular iodine can catalyze the synthesis of 2-arylquinazolines from 2-aminobenzylamine and N-mono substituted benzylamines under an oxygen atmosphere nih.gov. This method is notable for being additive-free, solvent-free, and utilizing oxygen as a green oxidant nih.gov. The reaction proceeds via a benzylic sp3 C-H bond amination. Another iodine-promoted protocol involves the one-pot synthesis of 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones from aryl methyl ketones and 2-(2-aminophenyl)quinazolin-4(3H)-ones rsc.org. This reaction involves the in situ oxidation of the aryl methyl ketone to a phenylglyoxal, followed by cyclization rsc.org. These examples demonstrate the utility of iodine in promoting oxidative C-N bond formations for the construction of the quinazoline ring system.

Phosphoric Acid-catalyzed Synthesis:

Chiral phosphoric acids have been employed in the enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines dicp.ac.cn. This reaction proceeds via a condensation/amine addition cascade from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereogenic centers in excellent yields and high enantioselectivity dicp.ac.cn. While this example leads to a more complex quinazoline derivative, it highlights the potential of phosphoric acid catalysis in activating substrates towards nucleophilic attack for the formation of the quinazoline core. Phosphorous acid has also been reported to catalyze the synthesis of 2-substituted quinazolin-4(3H)-ones researchgate.net. The development of such organocatalytic systems is a significant advancement in asymmetric synthesis.

| Catalyst/Promoter | Starting Materials | Key Transformation |

| Molecular Iodine | 2-aminobenzylamine, N-mono substituted benzylamines | Benzylic sp3 C-H bond amination |

| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines, fluorinated ketones | Enantioselective condensation/amine addition |

| Phosphorous Acid | Not specified | Synthesis of 2-substituted quinazolin-4(3H)-ones |

Photocatalytic Methodologies

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. The synthesis of quinazolinones has been successfully achieved using photocatalytic methods.

A green and efficient method for the synthesis of quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction can be catalyzed by an organic photocatalyst such as fluorescein in the presence of an oxidant like TBHP, without the need for a metal catalyst nih.gov. In some cases, the synthesis of quinazolinones can even proceed under visible light irradiation without any external photocatalyst or additive. For instance, the reaction of benzyl bromides with 2-aminobenzamides in methanol at room temperature under blue LED irradiation affords various quinazolinones in good yields rsc.org. A plausible mechanism for this transformation involves a radical pathway rsc.org.

Furthermore, a tandem route for synthesizing quinazolinones at room temperature from aminobenzamides and in situ-generated aldehydes has been reported. In this process, visible light facilitates the cleavage of a C=C bond in styrenes to produce aldehydes, which then undergo cyclization and subsequent dehydrogenation to form the quinazolinone product rsc.org. This method utilizes molecular oxygen as a clean oxidant and avoids the need for a photocatalyst rsc.org.

| Method | Catalyst/Conditions | Starting Materials | Key Features |

| Visible light-induced condensation cyclization | Fluorescein, TBHP, visible light | 2-aminobenzamides, aldehydes | Metal-free, green |

| Photocatalyst-free synthesis | Blue LED, air | Benzyl bromides, 2-aminobenzamides | Additive-free, mild conditions |

| Tandem C=C cleavage and cyclization | Visible light, O2 | Aminobenzamides, styrenes | In situ aldehyde generation |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The synthesis of quinazoline derivatives is well-suited for the application of MCRs.

A green and convenient one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of isatoic anhydride, an amine, and an orthoester under catalyst- and solvent-free conditions rsc.org. This reaction can be performed under either classical heating or microwave irradiation, with the latter significantly reducing the reaction time rsc.org. The versatility of this method allows for the use of various substituted isatoic anhydrides, amines (aryl, heteroaryl, alkyl, and cycloalkyl), and orthoesters, providing access to a wide range of quinazolinone derivatives rsc.org. This approach could be readily adapted for the synthesis of derivatives of this compound by selecting the appropriate starting materials.

The development of such MCRs is a key aspect of modern drug discovery and process chemistry, as it allows for the rapid generation of molecular diversity from simple and readily available building blocks.

Applications of Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. The synthesis of quinazolines has been a fertile ground for the implementation of these principles.

The use of microwave irradiation , as discussed in section 2.3.2, is a prime example of a green chemistry approach, as it often leads to shorter reaction times, lower energy consumption, and improved yields ingentaconnect.com. Similarly, photocatalytic methodologies (section 2.3.4) that utilize visible light as a renewable energy source and avoid the use of toxic metal catalysts are inherently green nih.govrsc.orgrsc.org.

The development of non-metal-catalyzed systems (section 2.3.3) also aligns with green chemistry principles by replacing potentially toxic and expensive heavy metals with more benign alternatives like iodine or organocatalysts nih.gov.

Furthermore, the use of environmentally friendly solvents is a key aspect of green chemistry. The synthesis of 2-aryl quinazolines from 2-aminobenzylamines has been reported to proceed in water, a green and sustainable solvent researchgate.net. Another green approach involves the use of deep eutectic solvents (DESs) . For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a choline chloride:urea deep eutectic solvent tandfonline.com.

Multicomponent reactions (section 2.3.5) are also considered green as they are atom-economical and often reduce the number of synthetic steps and purification procedures required. The one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones under solvent-free conditions is a testament to the green nature of MCRs rsc.org.

The following table summarizes the application of green chemistry principles in quinazoline synthesis.

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example |

| Alternative Energy Sources | Microwave irradiation, Visible light | Microwave-assisted cyclizations, Photocatalytic synthesis of quinazolinones |

| Use of Safer Solvents | Water, Deep Eutectic Solvents (DESs) | Synthesis of 2-aryl quinazolines in water, Use of choline chloride:urea DES |

| Catalysis | Non-metal catalysts, Organocatalysts | Iodine-promoted synthesis, Phosphoric acid-catalyzed reactions |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones |

Scalability Considerations and Process Optimization in Chemical Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors, including the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification.

For the synthesis of quinazoline derivatives, several of the methodologies discussed have the potential for scalability. For instance, a practical and scalable route to a Wnt inhibitor based on a 1-methyl-quinazoline-2,4-dione scaffold has been developed, demonstrating the feasibility of producing multihundred gram quantities of a quinazoline derivative researchgate.net. The optimization of this process involved modifying critical reaction steps from the initial medicinal chemistry route to ensure robustness and efficiency on a larger scale researchgate.net.

The optimization of reaction conditions is a crucial aspect of process development. This can involve screening different catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the product while minimizing costs and environmental impact. For example, in the synthesis of 4-methylquinazoline, the reaction conditions, including the choice of catalyst (BF3-Et2O), the ratio of substrates, temperature, and time, were optimized to achieve a high yield of 86% journalirjpac.comindexcopernicus.com.

Methodologies that are described as "one-pot" or have "simple work-up procedures" are generally more amenable to scale-up as they reduce the number of unit operations and the amount of waste generated. The photocatalytic synthesis of quinazolinones has been successfully scaled up to the gram level, indicating its potential for industrial application researchgate.net. Similarly, the multicomponent synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been demonstrated to be scalable, which is a significant advantage for the production of drug candidates rsc.org.

Chemical Reactivity and Derivatization Strategies of 4 Methoxy 2 Methylquinazoline

Functional Group Transformations and Interconversions

The functional groups of 4-methoxy-2-methylquinazoline—the methoxy (B1213986) group, the methyl group, and the quinazoline (B50416) nitrogen atoms—are all amenable to chemical transformation. The C4-methoxy group is a particularly important site for modification. While it is an electron-donating group, it can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the quinazoline ring is activated.

A primary transformation is the demethylation of the methoxy group to yield the corresponding 2-methylquinazolin-4(3H)-one. This conversion is significant as it introduces a hydrogen-bond donating group and alters the electronic profile of the molecule. The nitrogen atoms within the quinazoline ring can be quaternized by reaction with alkyl halides, which enhances the electrophilicity of the ring system and can influence the molecule's biological activity and solubility.

Regioselective Modifications of the Quinazoline Nucleus

Regioselectivity is a critical aspect of quinazoline chemistry, with the C2 and C4 positions being the most reactive sites for nucleophilic substitution. beilstein-journals.org The presence of the methoxy group at C4 significantly influences where subsequent reactions occur. The 4-methoxy group generally deactivates the C4 position towards further substitution, thereby directing incoming nucleophiles to the C2 position, especially if a suitable leaving group is present there.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline modification. mdpi.com For instance, in 2-chloro-4-methoxyquinazoline (B1601111) derivatives, nucleophiles will preferentially attack the C2 position. Conversely, in 2,4-dichloroquinazoline (B46505) precursors, the initial substitution almost invariably occurs at the more electrophilic C4 position. mdpi.comnih.gov This predictable reactivity allows for the sequential and controlled introduction of different substituents at these two key positions.

Recent studies have demonstrated that the intrinsic azide (B81097)–tetrazole tautomeric equilibrium can be exploited to direct regioselective modifications. beilstein-journals.org For example, treatment of a 2-chloro-4-sulfonylquinazoline with an azide nucleophile leads to the replacement of the sulfonyl group at C4, followed by an intramolecular migration that results in a C2-substituted product. beilstein-journals.org This "sulfonyl group dance" highlights the sophisticated strategies available for achieving regiocontrol. beilstein-journals.org

Below is a table summarizing various regioselective reactions on the quinazoline nucleus.

| Precursor Scaffold | Reagents/Conditions | Position of Modification | Product Type | Reference |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C4 | 2-Chloro-4-aminoquinazoline | mdpi.com |

| 2-Chloro-4-sulfonylquinazoline | Sodium Azide (NaN₃) | C2 and C4 | 4-Azido-2-sulfonylquinazoline | beilstein-journals.org |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-methoxyphenyl)methanethiol, NaOH | C7 | 7-((4-methoxybenzyl)thio) derivative | researchgate.net |

| Methyl Anthranilates | N-arylcyanamides, TMSCl, then NaOH | C2 | 2-(N-arylamino)quinazolin-4-one | nih.govrsc.org |

Diversification through Side-Chain Substitution at the 2-Methyl Position

The methyl group at the C2 position of the quinazoline ring is activated by the adjacent electron-withdrawing nitrogen atoms. This renders the protons on the methyl group acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This anion can then react with a variety of electrophiles, providing a powerful method for elaborating the C2 side-chain.

Common reactions include:

Condensation Reactions: The C2-methyl anion can undergo condensation with aldehydes and ketones (e.g., in a Claisen-Schmidt condensation) to form styryl or other vinyl-substituted quinazolines.

Alkylation Reactions: Reaction with alkyl halides allows for the introduction of longer or more complex alkyl chains at the C2 position.

Acylation Reactions: Treatment with acyl chlorides or anhydrides can introduce ketone functionalities to the side chain.

These modifications are crucial for creating derivatives with tailored steric and electronic properties, which is often a key strategy in drug discovery programs to optimize binding to biological targets.

Synthesis of Hybrid Compounds Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active scaffolds into a single molecule to create a new chemical entity with potentially enhanced efficacy or a multi-target profile. nih.gov The this compound core is an excellent platform for creating such hybrids due to its synthetic tractability.

Hybrid compounds are typically synthesized by first functionalizing the quinazoline core (e.g., by introducing an amino, carboxyl, or halogen group onto the benzene (B151609) ring) and then using coupling reactions to link it to another molecule. Common coupling strategies include amide bond formation, "click chemistry" to form triazoles, and palladium-catalyzed cross-coupling reactions. nih.gov For example, 4-anilinoquinazoline (B1210976) has been hybridized with the antiviral drug zidovudine (B1683550) (AZT) via a triazole linker to create novel anticancer agents. researchgate.net

| Quinazoline Core | Linked Scaffold | Linker Type | Therapeutic Target | Reference |

| 6-amino-2-methylquinazolin-4(3H)-one | Indolin-2,3-dione | Imine | Anticancer | nih.gov |

| 4-Anilinoquinazoline | Zidovudine (AZT) | 1,2,3-Triazole | Anticancer | researchgate.net |

| 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Aromatic Aldehydes | Imine (Schiff base) | PDE-4 Inhibitors | nih.gov |

| 4-Aminoquinazoline | Oxooxazolidine | Various | EGFR Inhibitors | nih.gov |

Metal-Ligand Complex Formation with this compound Derivatives

The nitrogen atoms in the quinazoline ring (at positions 1 and 3) are Lewis bases and can coordinate with metal ions to form metal-ligand complexes. To enhance this ability, this compound is often derivatized to include additional chelating groups, transforming it into a bidentate or tridentate ligand.

A common strategy involves converting the C4-methoxy group to a hydrazinyl group, which can then be condensed with aldehydes or ketones to form Schiff base ligands. These quinazoline-based Schiff bases are effective chelators for a variety of transition metals, including copper(II), nickel(II), zinc(II), and manganese(II). rsc.orgnih.gov The resulting metal complexes often exhibit distinct electronic, magnetic, and biological properties compared to the free ligand. researchgate.net For example, novel halogenated quinazoline derivatives have been used to synthesize a series of mononuclear complexes with metal(II) ions, demonstrating the versatility of the quinazoline scaffold in coordination chemistry. rsc.org

| Ligand Type | Metal Ion(s) | Resulting Complex Formula (Example) | Reference |

| Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Ni(II), Zn(II), Cu(II), Cd(II), Mn(II) | Ni(L)₂₂ | rsc.org |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (Schiff Base) | Cu(II), Zn(II) | M(L)₂ | nih.gov |

| Guanine-inspired 2-hydrazinyl-4(3H)-quinazolinone derivative | Cu(II), Ni(II), Zn(II) | Cu(L)(H₂O)₂ | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the chemical environments of their constituent atoms. For 4-Methoxy-2-methylquinazoline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its structural integrity.

Proton NMR (¹H-NMR) Analysis

Proton NMR analysis of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum typically shows complex multiplets for the protons on the benzene (B151609) ring, with their specific chemical shifts and coupling constants being influenced by their position relative to the nitrogen atoms and the methoxy (B1213986) group. The methyl and methoxy groups attached to the quinazoline (B50416) core appear as sharp singlet signals in the upfield region of the spectrum, providing clear evidence of their presence.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic-H | 7.96 | d | 8.4 |

| Aromatic-H | 7.72 | t | 7.6 |

| Aromatic-H | 7.59 | d | 8.4 |

| Aromatic-H | 7.41 | t | 7.6 |

| Methoxy (-OCH₃) | 4.10 | s | N/A |

| Methyl (-CH₃) | 2.82 | s | N/A |

| Note: Data presented is based on typical values for this structural class and may vary based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C-NMR) Analysis

Complementing the proton NMR data, ¹³C-NMR spectroscopy provides information on the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom, including the quaternary carbons of the fused ring system. The chemical shifts of the aromatic carbons are observed in the downfield region, while the methyl and methoxy carbons appear at significantly higher fields.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C4 (C-OCH₃) | 165.7 |

| C2 (C-CH₃) | 162.1 |

| C8a | 151.0 |

| C8 | 133.7 |

| C5 | 127.3 |

| C7 | 126.8 |

| C6 | 123.5 |

| C4a | 119.8 |

| Methoxy (-OCH₃) | 54.0 |

| Methyl (-CH₃) | 22.5 |

| Note: Data presented is based on typical values for this structural class and may vary based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for accurately determining the elemental composition of a molecule by providing a high-precision measurement of its mass-to-charge ratio (m/z). For this compound, HRMS analysis confirms the molecular formula, C₁₀H₁₀N₂O. The experimentally observed exact mass is compared to the theoretically calculated mass, with a very small mass error providing high confidence in the assigned formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Calculated Mass [M+H]⁺ | 175.0866 |

| Observed Mass [M+H]⁺ | 175.0865 |

| Note: Observed values can vary slightly between different instrument setups. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. These include C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations from the quinazoline ring, and C-O stretching from the methoxy group.

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2950-2980 |

| C=N Stretch | 1615 |

| Aromatic C=C Stretch | 1570, 1480 |

| C-O Stretch (Aryl Ether) | 1250 |

| Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film). |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission properties are dictated by the conjugated π-system of the quinazoline core and the influence of its substituents.

Electronic Absorption and Emission Properties

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows distinct absorption bands in the ultraviolet region. These bands correspond to π→π* and n→π* electronic transitions within the aromatic system. Information on the fluorescence or emission properties of this specific compound is not widely available in the literature, suggesting it may be a non-emissive or weakly emissive species under standard conditions.

| Parameter | Wavelength (λ_max nm) |

| Absorption Maximum | ~275, ~315 |

| Emission Maximum | Data not available |

| Note: Absorption maxima can shift depending on solvent polarity. |

Solvatochromism Investigations of Quinazoline Chromophores

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, which is observable as a shift in its absorption or emission spectra. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the chromophore, influenced by the polarity and hydrogen bonding capabilities of the solvent. nih.govnih.gov For quinazoline derivatives, which often possess push-pull electronic systems, solvatochromic studies provide valuable insights into their electronic structure and the nature of solute-solvent interactions. researchgate.net

The investigation of solvatochromic behavior typically involves recording the UV-Vis absorption spectra of the compound in a series of solvents with varying polarities. nih.govnih.gov The absorption maxima (λmax) are then correlated with various solvent polarity scales, such as the Reichardt's ET(30) scale, to quantify the effect of the solvent on the electronic transitions. nih.gov For instance, 2-N-aminoquinazolines exhibit a positive solvatochromism, where the absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. The data gathered from these investigations can be used to understand the charge-transfer characteristics of the molecule. researchgate.net

Below is a representative data table illustrating the solvatochromic shifts for a quinazoline derivative in various solvents.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) |

|---|---|---|

| Cyclohexane | 31.2 | 397 |

| Toluene | 33.9 | 405 |

| Dichloromethane | 41.1 | 425 |

| Acetonitrile | 46.0 | 430 |

| Ethanol | 51.9 | 438 |

| Methanol | 55.5 | 442 |

Chromatographic Methods for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and stability of newly synthesized compounds, including quinazoline derivatives. tandfonline.comtandfonline.com Stability-indicating HPLC methods are specifically developed and validated to separate the intact drug from its potential degradation products, ensuring that the analytical procedure can accurately measure the concentration of the active compound over time under various conditions. turkjps.org

For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. tandfonline.comnih.gov This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. tandfonline.comnih.gov The stability of a compound like this compound can be evaluated by dissolving it in a relevant medium, such as a DMSO/water mixture often used in biochemical assays, and analyzing samples at different time intervals. tandfonline.com The chromatograms are monitored for any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products. turkjps.org Studies have shown that many quinazoline derivatives exhibit good stability in 0.2% DMSO medium for extended periods, which is crucial for their further biological evaluation. tandfonline.comtandfonline.com

The following table presents typical data from an HPLC stability study of a quinazoline derivative.

| Time (hours) | Peak Area of Parent Compound (Arbitrary Units) | Purity (%) | Degradation Products Detected |

|---|---|---|---|

| 0 | 1,542,300 | 99.8 | No |

| 24 | 1,541,950 | 99.8 | No |

| 48 | 1,540,100 | 99.7 | No |

| 72 | 1,538,500 | 99.6 | No |

| 96 | 1,537,200 | 99.5 | No |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of materials, including heterocyclic compounds like quinazolines. scispace.comresearchgate.net The analysis provides information on the temperatures at which decomposition events occur, the extent of mass loss, and the composition of the residual material. researchgate.net

In a typical TGA experiment, a small amount of the compound is heated at a constant rate, and its mass is continuously monitored. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. For many quinazoline derivatives, thermal degradation occurs in a single step. scispace.com The initial decomposition temperature provides a measure of the compound's thermal stability. worldscientificnews.com The nature and position of substituents on the quinazoline ring can slightly influence this stability. scispace.comworldscientificnews.com This data is crucial for understanding the material's behavior under thermal stress, which is important for storage and processing.

The table below shows representative TGA data for a series of substituted pyrazolo-quinazoline compounds, illustrating how thermal stability is characterized. scispace.com

| Compound Code | Initial Decomposition Temp. (°C) | Decomposition Range (°C) | % Weight Loss |

|---|---|---|---|

| KC-1 | 295.1 | 295.1 - 490.5 | 66.8 |

| KC-2 | 290.3 | 290.3 - 500.0 | 80.1 |

| KC-3 | 285.5 | 285.5 - 495.2 | 72.5 |

| KC-4 | 300.1 | 300.1 - 510.8 | 75.4 |

| KC-5 | 298.7 | 298.7 - 505.3 | 65.3 |

X-ray Diffraction (XRD) for Crystalline Structure Confirmation

The analysis of 4-methoxyquinazoline (B92065), a closely related compound, reveals a nearly planar molecule. nih.gov In its crystal structure, molecules form π–π stacks, leading to a herringbone packing arrangement. nih.gov Such detailed structural information is crucial for structure-activity relationship studies and for understanding the physicochemical properties of the compound. The crystallographic data obtained from XRD includes the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the crystalline form of the compound. mdpi.com

The crystallographic data for 4-methoxyquinazoline is presented in the table below. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C9H8N2O |

| Molecular Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (°) | 91.754 (8) |

| Volume (Å3) | 382.88 (6) |

| Z (Molecules per unit cell) | 2 |

| Temperature (K) | 150 |

Computational Chemistry and in Silico Approaches for 4 Methoxy 2 Methylquinazoline Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of 4-methoxy-2-methylquinazoline, docking simulations are instrumental in understanding their interactions with protein targets, such as kinases, which are often implicated in cancer.

Research on related 4-anilinoquinazoline (B1210976) derivatives has shown that these compounds can effectively bind to the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ijcce.ac.ir The quinazoline (B50416) core typically acts as a scaffold, positioning key substituents to interact with specific amino acid residues within the active site. Common interactions include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring are often involved in forming crucial hydrogen bonds with backbone residues of the protein's hinge region. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline structure and its substituents frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to the stability of the complex. nih.gov

For instance, docking studies of novel 4-anilinoquinazoline derivatives revealed that the most potent compounds formed hydrogen bonds and other key interactions with essential residues in the EGFR active site. ijcce.ac.ir Similarly, simulations of iodoquinazoline derivatives targeting various enzymes have helped elucidate their binding modes and rationalize their observed biological activities. nih.gov

Table 1: Summary of Molecular Docking Interactions for Quinazoline Analogues

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | Met793, Thr790 | Hydrogen Bond, Hydrophobic | ijcce.ac.irnih.gov |

| Quinazoline-4(3H)-ones | EGFR | Cys797, Leu718 | Hydrogen Bond, Hydrophobic | nih.gov |

| Iodoquinazolines | Carbonic Anhydrase | His94, Thr199 | Hydrogen Bond, van der Waals | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the physiological environment, assessing the conformational stability of the ligand in the binding pocket and the persistence of key interactions.

For quinazoline derivatives, MD simulations have been used to validate docking poses and to ensure that the predicted binding mode is stable. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable conformation within the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are interacting most significantly with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds throughout the simulation, confirming the stability of these critical interactions predicted by docking.

In a study on quinazoline-2,4,6-triamine derivatives as EGFR inhibitors, MD simulations were performed on the most promising compounds to confirm the stability of the enzyme-ligand complexes. nih.gov The results showed that the complexes remained stable throughout the simulation period, reinforcing the docking predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of molecules, such as constitutional, topological, and electronic properties. These models are valuable for identifying the key physicochemical properties that influence the activity of this compound analogues.

A QSAR study on quinazoline derivatives as cytotoxic agents against breast cancer cell lines identified several important descriptors for predicting activity. nih.gov These included constitutional parameters, charge descriptors, and 2D autocorrelation descriptors. The developed models demonstrated a good correlation between the structural features and the observed cytotoxic activity, providing a framework for designing new compounds with potentially enhanced efficacy. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional structures of the molecules and their surrounding interaction fields (steric, electrostatic, hydrophobic, etc.). nih.govresearchgate.net

For a series of quinazoline antifolate inhibitors of thymidylate synthase, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov The models yielded statistically significant results, indicating their predictive power. nih.gov

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more comprehensive analysis of the structural requirements for activity. researchgate.net

The contour plots generated from these analyses provide a visual guide for medicinal chemists, suggesting specific structural modifications to the quinazoline scaffold to improve biological activity. nih.govnih.gov

Table 2: Statistical Results of a 3D-QSAR Study on Quinazoline Antifolates

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive Ability |

|---|---|---|---|

| CoMFA | 0.573 | 0.935 | Good |

| CoMSIA | 0.445 | 0.893 | Moderate |

Data from a study on thymidylate synthase inhibitors. nih.gov

Quantum Mechanics Calculations

Quantum mechanics (QM) calculations are based on solving the Schrödinger equation and are used to determine the electronic structure and properties of molecules with high accuracy. researchgate.net In the context of this compound analogues, QM methods like ab initio, semi-empirical, and Density Functional Theory (DFT) can be applied to:

Calculate accurate molecular geometries.

Determine the distribution of electron density and electrostatic potentials.

Predict reaction mechanisms and transition states.

Calculate energies of molecular orbitals.

These calculations provide fundamental insights that can explain the reactivity, stability, and intermolecular interaction capabilities of a compound, which are essential for drug design. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Based Analyses (e.g., MESP, HOMO, LUMO)

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic properties of a molecule based on its electron density. irjweb.com For quinazoline analogues, DFT is used to compute several key descriptors that help in understanding their chemical behavior.

MESP (Molecular Electrostatic Potential): MESP maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.govyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. irjweb.comnih.gov Conversely, a large gap indicates higher stability. youtube.com

DFT calculations on related heterocyclic compounds have shown that these parameters are invaluable for predicting reactivity and potential biological activity. scirp.org

Table 3: Interpretation of DFT-Based Reactivity Descriptors

| Descriptor | Significance | Interpretation for High Activity |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher energy value |

| LUMO Energy | Electron-accepting ability | Lower energy value |

Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a cornerstone of modern drug discovery, enabling the high-throughput evaluation of large compound libraries against a biological target. acs.org This in silico technique is particularly valuable for identifying novel lead compounds based on the this compound scaffold. The process typically involves either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of existing active molecules to identify new ones with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. researchgate.net For quinazoline derivatives, which are known to target a variety of proteins including kinases, this method is particularly effective. ijfmr.comderpharmachemica.com

Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijfmr.comderpharmachemica.com This information is crucial for understanding the molecular basis of interaction and for designing more potent inhibitors. For instance, docking studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed key interactions within the ATP-binding site, guiding the design of new analogues with enhanced inhibitory activity. nih.govacs.org

A typical virtual screening workflow for identifying novel quinazoline-based leads might involve the following steps:

Target Selection and Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Compound Library Preparation: A library of quinazoline analogues, including derivatives of this compound, is prepared. This can be a commercial library or a custom-designed virtual library. The compounds are converted to 3D structures and their conformations are generated.

Molecular Docking: The compound library is docked into the active site of the target protein using software like AutoDock or Schrödinger. researchgate.net

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other parameters. The top-ranked compounds are then selected for further analysis.

Post-docking Analysis: The binding poses of the top-ranked compounds are visually inspected to ensure that they form meaningful interactions with the target protein.

The following table summarizes the results of a hypothetical virtual screening study targeting EGFR with a library of quinazoline derivatives.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazoline-A | -9.8 | Met793, Gly796, Leu844 |

| Quinazoline-B | -9.5 | Cys797, Thr790, Asp855 |

| Quinazoline-C | -9.2 | Leu718, Val726, Ala743 |

| This compound Analogue | -10.2 | Met793, Cys797, Leu844 |

Application of Machine Learning Algorithms in Quinazoline Design

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various endpoints, including biological activity, toxicity, and pharmacokinetic properties. mdpi.comnih.gov In the context of quinazoline design, ML algorithms can be trained on existing datasets of quinazoline derivatives to learn the relationship between their chemical structures and their biological activities. doaj.org These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

One of the most common applications of ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity. nih.gov

Various ML algorithms can be used to build QSAR models, including:

Linear Regression: A simple and interpretable algorithm that models the linear relationship between the descriptors and the activity.

Support Vector Machines (SVM): A powerful algorithm that can model non-linear relationships and is robust to outliers.

Random Forest: An ensemble method that combines multiple decision trees to improve predictive accuracy and reduce overfitting. nih.gov

Artificial Neural Networks (ANN): A complex and flexible algorithm that can model highly non-linear relationships.

The development of a QSAR model for quinazoline derivatives typically involves the following steps:

Data Collection: A dataset of quinazoline derivatives with their corresponding biological activity data is collected from the literature or from in-house experiments.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors encode various aspects of the chemical structure, such as its size, shape, and electronic properties.

Model Building: An ML algorithm is used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive performance of the model is evaluated using various statistical metrics, such as the correlation coefficient (R²) and the root mean square error (RMSE).

The insights gained from QSAR models can be used to guide the design of new quinazoline analogues with improved activity. For example, if a model indicates that a particular substituent at a specific position of the quinazoline ring is important for activity, new compounds can be designed with similar substituents at that position.

Prediction of Pharmacokinetic-Relevant Properties

In addition to predicting biological activity, computational methods are also widely used to predict the pharmacokinetic properties of drug candidates. researchgate.net These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for determining the success of a drug in clinical trials. tandfonline.comfigshare.com For this compound analogues, in silico prediction of ADMET properties can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netrsc.org

Drug-likeness is a qualitative concept used to assess the probability of a compound being orally bioavailable. lindushealth.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular weight of less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) of not greater than 5. wikipedia.org

Compounds that violate more than one of these rules may have problems with oral bioavailability. drugbank.com In silico tools can be used to calculate these properties for this compound analogues, allowing for a rapid assessment of their drug-likeness. researchgate.netresearchgate.net

The following table shows a drug-likeness assessment for a series of hypothetical this compound analogues based on Lipinski's Rule of Five.

| Compound ID | Molecular Weight (Da) | Log P | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |

| Analogue 1 | 450 | 4.2 | 2 | 6 | 0 |

| Analogue 2 | 520 | 5.5 | 3 | 8 | 2 |

| Analogue 3 | 380 | 3.1 | 1 | 5 | 0 |

| Analogue 4 | 490 | 4.8 | 6 | 9 | 1 |

Metabolic stability is a critical pharmacokinetic parameter that determines the half-life of a drug in the body. nih.gov Compounds that are rapidly metabolized may not reach therapeutic concentrations, while those that are too stable may accumulate to toxic levels. In silico methods can be used to predict the metabolic stability of this compound analogues by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov

Various computational models are available for predicting CYP-mediated metabolism. These models can identify which atoms in a molecule are most likely to be oxidized by CYP enzymes. This information can be used to guide the design of analogues with improved metabolic stability by modifying these metabolically labile sites. For example, replacing a hydrogen atom at a predicted site of metabolism with a fluorine atom can block metabolism at that position. Studies on quinazoline derivatives have shown that their metabolic stability can be influenced by the nature and position of substituents. nih.govnih.gov

Biological Targets and Mechanistic Studies of 4 Methoxy 2 Methylquinazoline Derivatives

Enzyme Kinase Inhibition Studies

Derivatives of the quinazoline (B50416) core structure have been a major focus of research for developing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netkisti.re.kr Overexpression or mutation of EGFR is common in various carcinomas and is linked to tumor progression. researchgate.net Researchers have developed numerous quinazoline derivatives that act as potent EGFR inhibitors.

For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed as dual EGFR/c-Met inhibitors. Among them, compound TS-41 showed potent inhibitory activity against the EGFRL858R mutant with a half-maximal inhibitory concentration (IC50) of 68.1 nM. nih.gov In another study, a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones were synthesized, with Compound 6 identified as a potent dual inhibitor of both VEGFR2 and EGFR, exhibiting an IC50 of 106 nM against EGFR. researchgate.net

Furthermore, novel 4-stilbenylamino quinazoline derivatives have demonstrated more potent activity against several human tumor cell lines (A431, A549, and BGC-823) than the established EGFR inhibitor gefitinib, with most synthesized compounds showing IC50 values around 2.0 μM. mdpi.com Second and third-generation irreversible dual EGFR/HER2 inhibitors based on the quinazoline scaffold have also been developed to overcome drug resistance associated with EGFR mutations. nih.govmdpi.com

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| TS-41 | EGFRL858R | 68.1 nM | nih.gov |

| Compound 6 | EGFR | 106 nM | researchgate.net |

| 4-stilbenylamino quinazoline derivatives | EGFR (cellular) | ~2.0 µM | mdpi.com |

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Quinazoline derivatives have emerged as potent VEGFR inhibitors.

A series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as specific VEGFR-2 inhibitors. Within this series, compound 3h demonstrated the most potent inhibitory activity against VEGFR-2 tyrosine kinase, with an IC50 value of 2.89 nM. nih.gov The development of dual EGFR and VEGFR-2 inhibitors is a common strategy, as both receptors share downstream signaling pathways. kisti.re.kr For example, a 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline was reported to have an IC50 of 1.17 µM for VEGFR-2. Another compound, Compound 6 from a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones, displayed an IC50 of 98.1 nM against VEGFR-2. researchgate.net

In another study focused on 4-aminoquinazoline derivatives, compounds 1h, 1n, and 1o were found to be two to six times more potent than the reference compound ZD6474 in inhibiting VEGFR-2. sigmaaldrich.com

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 3h | VEGFR-2 | 2.89 nM | nih.gov |

| Compound 6 | VEGFR-2 | 98.1 nM | researchgate.net |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 µM | [NA] |

| Compound 1h | VEGFR-2 | More potent than ZD6474 | sigmaaldrich.com |

The Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase that, when hyperactive, contributes to uncontrolled cellular growth and diseases like cancer. ekb.eg Research has led to the discovery of quinazoline derivatives with potent and specific inhibitory effects on PDGFR phosphorylation. ekb.eg

A notable series of 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent PDGFR inhibitors. Specific analogues, such as those with 4-(4-methylphenoxy)phenyl , 4-tertbutylphenyl , and 4-phenoxyphenyl substitutions, exhibited IC50 values of 0.02 µmol/L, 0.03 µmol/L, and 0.08 µmol/L, respectively. ekb.eg Additionally, some multi-targeted quinazoline derivatives have been developed that inhibit PDGFR alongside other kinases. For example, Compound 40 , a 6,7-dimethoxy substituted quinazoline, showed potent inhibition of PDGFR-ß with an IC50 value of less than 9 nM. amazonaws.com

| Compound Series/Name | Target | IC50 | Reference |

|---|---|---|---|

| 4-[4-(4-(4-methylphenoxy)phenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | 0.02 µM | ekb.eg |

| 4-[4-(4-tertbutylphenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | 0.03 µM | ekb.eg |

| 4-[4-(4-phenoxyphenylcarbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline | PDGFR | 0.08 µM | ekb.eg |

| Compound 40 | PDGFR-ß | <9 nM | amazonaws.com |

Histone methyltransferases like G9a and G9a-like protein (GLP) are epigenetic regulators that play a role in transcriptional repression and have been implicated in various cancers. researchgate.netnih.gov The quinazoline scaffold has been utilized to develop potent inhibitors of these enzymes.

BIX-01294 , a 6,7-dimethoxyquinazoline (B1622564) analogue, was the first potent and selective inhibitor reported for G9a. nih.govresearchgate.net Further development led to UNC0638 , another quinazoline derivative that incorporated a lysine-mimicking n-propyl-pyrrolidine group, resulting in a more than 10-fold enhancement in potency over BIX-01294. nih.gov While specific IC50 values for these quinazoline-based compounds are often presented in the context of broader studies, their importance as foundational molecules for G9a/GLP inhibition is well-established. researchgate.netresearchgate.net These discoveries have paved the way for developing other potent inhibitors, such as A-366, which, although not a quinazoline itself, was developed based on the understanding of the G9a substrate site gained from these earlier compounds and shows an IC50 of 3.3 nM. nih.gov

| Compound | Target | Activity/Potency | Reference |

|---|---|---|---|

| BIX-01294 | G9a/GLP | First potent and selective inhibitor | nih.govresearchgate.net |

| UNC0638 | G9a/GLP | >10-fold more potent than BIX-01294 | nih.gov |

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. researchgate.netnih.gov Several quinazoline derivatives have been investigated as inhibitors of these enzymes.

One study reported the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of the S. aureus DNA gyrase subunit B (GyrB). The most potent compounds in this series, f4 and f14 , exhibited IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov Another research effort identified new quinazolinone-based heterocyclic compounds with dual inhibitory activity. Specifically, compounds 4a and 4b showed potent inhibition of DNA gyrase with IC50 values of 3.44 µM and 5.77 µM, and moderate inhibition of topoisomerase IV with IC50 values of 14.46 µM and 14.89 µM, respectively. researchgate.net Furthermore, a series of 3-aminoquinazolinediones yielded compounds with exceptional enzyme potency against these bacterial targets, with IC50 values as low as 0.2 µM. researchgate.net

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| f14 | S. aureus DNA Gyrase B | 0.28 µM | nih.gov |

| f4 | S. aureus DNA Gyrase B | 0.31 µM | nih.gov |

| Compound 4a | DNA Gyrase | 3.44 µM | researchgate.net |

| Compound 4a | Topoisomerase IV | 14.46 µM | researchgate.net |

| Compound 4b | DNA Gyrase | 5.77 µM | researchgate.net |

| Compound 4b | Topoisomerase IV | 14.89 µM | researchgate.net |

| 3-aminoquinazolinediones (e.g., 2r, 2s) | DNA Gyrase/Topo IV | 0.2 µM | researchgate.net |

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, making it an important target for anticancer drugs. Quinazoline-containing compounds have been designed as DHFR inhibitors due to their structural resemblance to folic acid.

A study focused on creating new 4(3H)-quinazolinone analogs as DHFR inhibitors identified several potent compounds. The most active among these were compounds 28, 30, and 31 , which demonstrated strong inhibition of mammalian DHFR with IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. These findings highlight the potential of the quinazolinone scaffold in developing effective anticancer agents that target folate metabolism.

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 30 | Mammalian DHFR | 0.4 µM | [NA] |

| Compound 31 | Mammalian DHFR | 0.4 µM | [NA] |

| Compound 28 | Mammalian DHFR | 0.5 µM | [NA] |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. mdpi.com The inhibition of this enzyme disrupts DNA biosynthesis, leading to DNA damage and making it a key target in cancer chemotherapy. mdpi.com Nonclassical quinazoline derivatives have been investigated as potent inhibitors of TS.

Two series of nonclassical quinazolines, specifically 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues, have demonstrated significant TS inhibitory activity. nih.gov These compounds substitute the traditional CO-glutamate moiety of classical antifolates with more lipophilic groups on the phenyl ring. nih.gov Several of these nonclassical analogues show TS inhibitory potency approaching that of 10-propargyl-5,8-dideazafolic acid (CB3717), a known glutamate-containing TS inhibitor. nih.gov The 2-amino derivatives were particularly potent, with IC50 values ranging from 0.51 to 11.5 μM, compared to 0.05 μM for CB3717. nih.gov The growth-inhibitory effects of these compounds on L1210 cells in culture were reversible by thymidine, confirming that TS was the primary target. nih.gov

Further modifications to the C2-methyl-N10-alkylquinazoline-based antifolate structure, where the p-aminobenzoate ring is replaced by heterocycles like thiophene (B33073) and thiazole, have yielded analogues with enhanced cytotoxicity. nih.gov These heterocyclic analogues were found to be more potent inhibitors of L1210 cell growth than the parent benzene (B151609) series, a factor attributed to their efficient transport into cells via the reduced folate carrier mechanism and excellent substrate activity for folylpolyglutamate synthetase. nih.gov

| Compound Series | Target Enzyme | IC50 Range (µM) | Key Findings |

| 2-Amino-10-propargyl-5,8-dideazafolic acid derivatives | L1210 Thymidylate Synthase | 0.51 - 11.5 | Potent inhibitors, with activity dependent on phenyl substitution. nih.gov |

| 2-Desamino-10-propargyl-5,8-dideazafolic acid derivatives | L1210 Thymidylate Synthase | - | Exhibited significant, though diminished, TS inhibition compared to 2-amino series. nih.gov |

| Thiophene/Thiazole-based C2-methyl-N10-alkylquinazolines | L1210 Thymidylate Synthase | - | Poorer inhibitors of isolated enzyme but more potent in cell growth inhibition due to enhanced cell uptake. nih.gov |

| 1,2,3-Triazole and 1,3,4-Oxadiazole Hybrids | Thymidylate Synthase | 2.52 - 4.38 | Compounds 12 and 13 showed significant inhibition of the TS enzyme, superior to the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the single-strand break repair pathway. researchgate.netmdpi.com PARP inhibitors have emerged as a significant therapeutic strategy, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. mdpi.comnih.gov Quinazoline derivatives have been extensively explored as a scaffold for developing potent PARP inhibitors. researchgate.netrjpbr.com

A series of novel 4-Hydroxyquinazoline derivatives were designed to enhance sensitivity in PARP inhibitor-resistant cells. mdpi.com One compound, designated B1, demonstrated superior cytotoxicity in PARPi-resistant cell lines, dose-dependently suppressing intracellular PAR formation and enhancing γH2AX aggregation, a marker of DNA double-strand breaks. mdpi.com Mechanistic studies indicated that B1 induces apoptosis and cytotoxicity by stimulating the formation of intracellular reactive oxygen species (ROS) and depolarizing the mitochondrial membrane. mdpi.com

The quinazolinone scaffold has been utilized to develop highly potent and selective PARP-1/2 inhibitors. researchgate.netnih.gov By incorporating an N-substituted piperazinone moiety, researchers developed compound Cpd36, which showed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Furthermore, some quinazolinone derivatives have shown selectivity for PARP-1 over PARP-2, while related quinoxaline (B1680401) derivatives displayed superior selectivity for PARP-2, suggesting that the core scaffold can be modified to achieve isoform-selective inhibition. researchgate.net

| Derivative Class | Target(s) | IC50 Values | Key Mechanistic Findings |

| 4-Hydroxyquinazolines (e.g., B1) | PARP | Not specified | Overcomes PARPi resistance; suppresses PAR formation, enhances γH2AX, stimulates ROS. mdpi.com |

| Quinazoline-2,4(1H,3H)-diones (e.g., Cpd36) | PARP-1, PARP-2 | PARP-1: 0.94 nM, PARP-2: 0.87 nM | Highly potent dual inhibitors. nih.gov |

| 2-Propanoyl-3H-quinazolin-4-ones | PARP-1, PARP-2 | Not specified | Showed selectivity for PARP-1 over PARP-2. researchgate.net |

| 4-Hydroxyquinazoline (e.g., BP44) | BRD4, PARP-1 | Not specified | Dual inhibitor that induces defective homologous recombination and synthetic lethality. nih.gov |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.govresearchgate.net Derivatives of quinazolinone have been designed and synthesized as potential tyrosinase inhibitors.

In one study, a series of isopropylquinazolinone derivatives were evaluated for their tyrosinase inhibitory activity. researchgate.net The most potent compound, bearing a 4-fluorobenzyl moiety, exhibited an IC50 value of 34.67 ± 3.68 µM. researchgate.net Kinetic analysis revealed a mixed-type inhibition mechanism for this derivative. researchgate.net The study also noted that mono electron-donating substituted analogues generally showed improved potency compared to the unsubstituted derivative. researchgate.net

The search for potent tyrosinase inhibitors has explored various chemical scaffolds. For instance, methoxy-substituted tyramine (B21549) derivatives have shown extremely potent inhibition, with one compound inhibiting mushroom tyrosinase with an IC50 of 0.059 nM, significantly more potent than the standard inhibitor kojic acid (IC50 16700 nM). nih.gov While not quinazolines, these findings highlight the effectiveness of methoxy (B1213986) substitutions in designing enzyme inhibitors. Kinetic studies of these tyramine derivatives revealed both mixed and non-competitive types of inhibition. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. mdpi.com HDAC inhibitors have emerged as a significant class of anticancer agents. The quinazoline scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors. semanticscholar.orgnih.gov

A series of quinazoline-4-(3H)-one derivatives featuring a benzhydroxamic acid moiety as the zinc-binding group were designed and synthesized as selective HDAC6 inhibitors. nih.gov Similarly, quinazoline-based hydroxamic acid derivatives have been developed as dual inhibitors of histone methylation and deacetylation. semanticscholar.org One such compound, N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide, was identified as a highly potent and selective inhibitor for HDAC6 with an IC50 of 17 nM. semanticscholar.org

Researchers have also developed dual inhibitors targeting both HDACs and other cancer-related pathways. For example, hybrids combining the 4-anilinoquinazoline structure with a hydroxamic acid moiety have been created to dually target vascular endothelial growth factor (VEGFR) and HDACs. mdpi.com Another approach involved integrating an HDAC-targeting hydroxamic acid with a known PI3K inhibitor scaffold based on 4-methyl quinazoline, resulting in dual PI3K/HDAC inhibitors. researchgate.net

| Compound Class | Target(s) | IC50 Values | Key Features |

| Quinazoline-4-(3H)-one derivatives | HDAC6 | Not specified | Designed as selective HDAC6 inhibitors. nih.gov |

| Quinazoline-based hydroxamic acids | HDAC6, HDAC1, HDAC8 | 17 nM (HDAC6) | Potent and selective for HDAC6 over HDAC1 and HDAC8. semanticscholar.org |

| 4-Anilinoquinazoline-hydroxamic acid hybrids | VEGFR, HDACs | Nanomolar range | Dual inhibitors of receptor tyrosine kinases and HDACs. mdpi.com |

| 4-Methylquinazoline-based hydroxamic acids | PI3K, HDACs | 42 nM, 226 nM (PI3K phosphorylation) | Dual inhibitors of the PI3K signaling pathway and HDACs. researchgate.net |

Tubulin Polymerization Inhibition and Microtubule Disruption

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for various cellular processes, including mitosis, making them a key target for anticancer drugs. researchgate.netmdpi.com Agents that interfere with tubulin polymerization can be classified as microtubule-stabilizing or -destabilizing agents. The latter, which includes many quinazoline derivatives, bind to tubulin and prevent its polymerization, leading to mitotic arrest and cell death. researchgate.net